Methoxy(dimethyl)(octan-4-yl)silane

Description

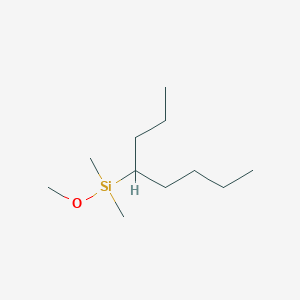

Methoxy(dimethyl)(octan-4-yl)silane is an organosilicon compound characterized by a central silicon atom bonded to a methoxy group (–OCH₃), two methyl groups (–CH₃), and a branched octan-4-yl alkyl chain. The methoxy group enables hydrolysis to form silanol (–SiOH), which can condense into siloxane networks (–Si–O–Si–) upon reaction with hydroxylated surfaces like glass or ceramics . The octan-4-yl substituent, a medium-length branched alkyl chain, likely enhances hydrophobicity and thermal stability compared to shorter or linear alkyl groups, making it suitable for applications requiring durable coatings or compatibilization in hydrophobic matrices.

Properties

CAS No. |

61753-24-0 |

|---|---|

Molecular Formula |

C11H26OSi |

Molecular Weight |

202.41 g/mol |

IUPAC Name |

methoxy-dimethyl-octan-4-ylsilane |

InChI |

InChI=1S/C11H26OSi/c1-6-8-10-11(9-7-2)13(4,5)12-3/h11H,6-10H2,1-5H3 |

InChI Key |

SFWJFAJZYIFPGS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)[Si](C)(C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy(dimethyl)(octan-4-yl)silane can be synthesized through the reaction of octan-4-ylmagnesium bromide with dimethylchlorosilane, followed by methanolysis. The reaction conditions typically involve:

Preparation of Octan-4-ylmagnesium Bromide: This is achieved by reacting 1-bromo-octane with magnesium in anhydrous ether.

Reaction with Dimethylchlorosilane: The octan-4-ylmagnesium bromide is then reacted with dimethylchlorosilane to form the intermediate product.

Methanolysis: The intermediate product is treated with methanol to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methoxy(dimethyl)(octan-4-yl)silane undergoes various chemical reactions, including:

Hydrolysis: The methoxy group can be hydrolyzed to form silanols.

Condensation: Silanols can further condense to form siloxane linkages.

Substitution: The silicon atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

Substitution: Nucleophiles such as alcohols, amines, or thiols.

Major Products Formed

Hydrolysis: Formation of silanols.

Condensation: Formation of siloxane polymers.

Substitution: Formation of substituted silanes.

Scientific Research Applications

Methoxy(dimethyl)(octan-4-yl)silane has a wide range of applications in scientific research, including:

Surface Modification: Used to modify surfaces of materials to enhance properties such as hydrophobicity, adhesion, and corrosion resistance.

Polymer Chemistry: Acts as a coupling agent in the synthesis of polymer composites.

Biomedical Applications: Utilized in the development of biosensors and drug delivery systems.

Nanotechnology: Employed in the functionalization of nanoparticles for various applications.

Mechanism of Action

The mechanism of action of Methoxy(dimethyl)(octan-4-yl)silane involves the hydrolysis of the methoxy group to form silanols, which can then react with surface hydroxyl groups to form strong covalent bonds. This process enhances the adhesion and stability of the modified surfaces. The formation of siloxane linkages contributes to the durability and robustness of the coatings .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Silanes

Reactivity

- Methoxy Group Hydrolysis: All methoxy-containing silanes undergo hydrolysis to form silanol groups, which react with substrates to form covalent bonds. The octan-4-yl chain may slow hydrolysis compared to smaller substituents (e.g., vinyl or aminopropyl) due to steric hindrance .

- Functional Group Contributions: Vinyl (Methoxy(dimethyl)vinylsilane): Enables radical polymerization or thiol-ene reactions, ideal for elastomers and crosslinked polymers . Aminopropyl (3-Aminopropyl(dimethyl)methoxy silane): Facilitates covalent bonding with epoxy or carboxyl groups, critical in composites and biosensors . Chlorophenyl ((4-Chlorophenyl)-methoxy-dimethylsilane): Enhances chemical inertness and UV resistance due to aromatic and halogen substituents .

Thermal and Physical Properties

- Volatility : Branched alkyl chains (e.g., octan-4-yl) reduce volatility compared to shorter chains. For example, a related silane with a tert-butyl group exhibits a boiling point of 78°C at 1 Torr, suggesting higher boiling points for octan-4-yl derivatives .

- Thermal Stability: Longer alkyl chains improve thermal stability. Heat treatment (e.g., 100–150°C) enhances silane-substrate bonding by removing hydrolysis byproducts (e.g., methanol) .

Research Findings and Data Gaps

- Toxicity : Silanes with branched alkyl chains generally exhibit lower acute toxicity compared to aromatic or halogenated derivatives (e.g., chlorophenylsilane in ).

- Regulatory Status : Alkylsilanes with molecular weights >1,000 Da may qualify for polymer exemptions under regulations like TSCA, depending on substituent size and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.